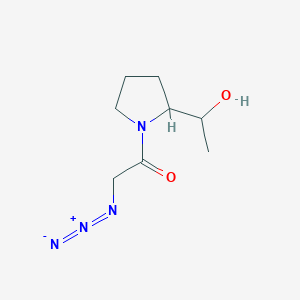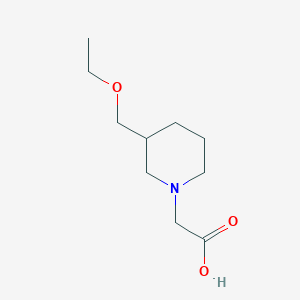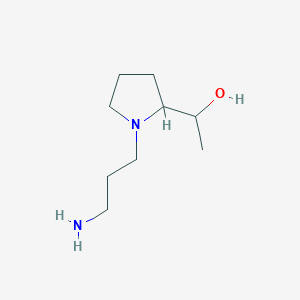
(E)-4-(3-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Descripción general
Descripción
(E)-4-(3-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, also known as DFMO, is an organic compound with a wide range of applications in the fields of medicinal chemistry and scientific research. It is an important intermediate in the synthesis of pharmaceuticals, and has been studied extensively for its potential to treat various diseases. DFMO has also been used in laboratory experiments to study the effects of various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Hemostatic Activity and Structural Pharmacology
(E)-4-(3-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid and its derivatives have been explored for their potential in various scientific research domains, most notably in hemostatic activity and structural pharmacology. For instance, the study by Pulina et al. (2017) synthesized new derivatives to assess their impact on the blood coagulation system, identifying compounds with significant hemostatic activity and low acute toxicity, thus establishing a relationship between structure and pharmacological effect (Pulina et al., 2017).
Building Blocks for Biologically Active Compounds
Furthermore, the efficient synthesis of 3-acylacrylic acid building blocks, which include derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, has been developed for creating biologically active compounds. Tolstoluzhsky et al. (2008) introduced a method combining microwave assistance and ytterbium triflate catalyst for the fast preparation of these target acids, showing their utility in synthesizing compounds with potential biological activities (Tolstoluzhsky et al., 2008).
Enantioselective Synthesis and Neuroprotective Agents
The derivatives have also been utilized in the enantioselective synthesis of chiral building blocks for alkaloid synthesis (Hirai et al., 1992), and as potent inhibitors of kynurenine-3-hydroxylase, offering insights into neuroprotective agents (Drysdale et al., 2000) (Hirai et al., 1992); (Drysdale et al., 2000).
Complexation with Metal Ions
Additionally, research into complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with selected transition metal ions by Ferenc et al. (2017) has revealed interesting thermal and magnetic properties, suggesting the potential for material science applications (Ferenc et al., 2017).
Antibacterial Activities
Moreover, the utility of related compounds for the synthesis of novel heterocyclic compounds with expected antibacterial activities showcases the broad applicability of these derivatives in developing new therapeutic agents (El-Hashash et al., 2015) (El-Hashash et al., 2015).
Propiedades
IUPAC Name |
(E)-4-[3-(difluoromethyl)piperidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO3/c11-10(12)7-2-1-5-13(6-7)8(14)3-4-9(15)16/h3-4,7,10H,1-2,5-6H2,(H,15,16)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLDITMELIVQPE-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















